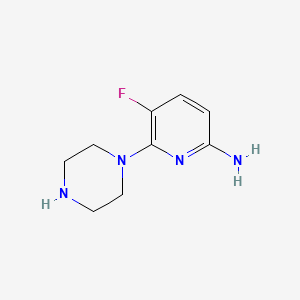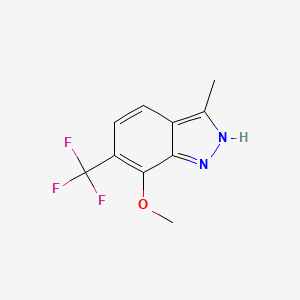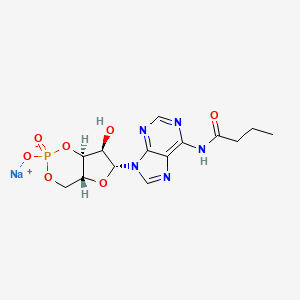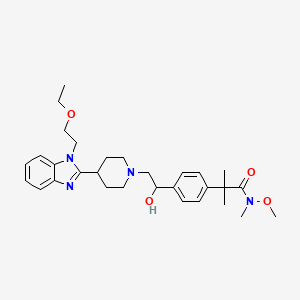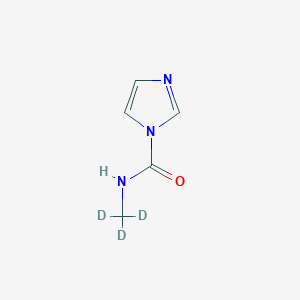
N-Methyl-D3-carbamoylimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-D3-carbamoylimidazole is a deuterated derivative of N-methyl carbamoylimidazole, characterized by the presence of three deuterium atoms. It is a stable, crystalline compound with the molecular formula C5H4D3N3O and a molecular weight of 128.15 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D3-carbamoylimidazole typically involves the reaction of 1,1-carbonyldiimidazole (CDI) with methylamine hydrochloride (MeNH3Cl). The reaction proceeds in the presence of a base such as triethylamine, resulting in the formation of this compound . This method is scalable and can be performed in both organic solvents and water, yielding the product in high purity and excellent yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of CDI and methylamine hydrochloride, as described above. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for various research applications.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-D3-carbamoylimidazole undergoes several types of chemical reactions, including:
Nucleophilic substitution: Reaction with nucleophiles such as amines, alcohols, and thiols to form N-methylureas, carbamates, and thiocarbamates.
Hydrolysis: Reaction with water to form corresponding amides and imidazoles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Triethylamine: Used as a base to facilitate nucleophilic substitution reactions.
Nucleophiles: Such as amines, alcohols, and thiols.
Major Products
The major products formed from reactions involving this compound include:
- N-methylureas
- Carbamates
- Thiocarbamates
Aplicaciones Científicas De Investigación
N-Methyl-D3-carbamoylimidazole has a wide range of applications in scientific research, including:
- Chemistry : Used as a reagent in the synthesis of various N-methyl carbamoyl derivatives .
- Biochemistry : Employed in proteomics research to study metabolic pathways and protein interactions .
- Medicine : Utilized in the development of radiolabeled compounds for positron emission tomography (PET) imaging .
- Industry : Acts as a substitute for methyl isocyanate in the synthesis of bioactive compounds, pesticides, and herbicides .
Mecanismo De Acción
The mechanism of action of N-Methyl-D3-carbamoylimidazole involves its reactivity as a methyl isocyanate substitute. The compound reacts with nucleophiles, such as amines, alcohols, and thiols, to form N-methylureas, carbamates, and thiocarbamates . This reactivity is facilitated by the presence of the carbamoyl group, which undergoes nucleophilic addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl carbamoylimidazole : The non-deuterated version of N-Methyl-D3-carbamoylimidazole .
- Methyl isocyanate : A highly reactive compound used in similar synthetic applications but with higher toxicity .
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies and as a stable isotope-labeled compound for research purposes. Its stability and lower toxicity compared to methyl isocyanate make it a safer alternative for various synthetic applications .
Propiedades
Fórmula molecular |
C5H7N3O |
|---|---|
Peso molecular |
128.15 g/mol |
Nombre IUPAC |
N-(trideuteriomethyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C5H7N3O/c1-6-5(9)8-3-2-7-4-8/h2-4H,1H3,(H,6,9)/i1D3 |
Clave InChI |
CWUCFKUUTSQSSZ-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NC(=O)N1C=CN=C1 |
SMILES canónico |
CNC(=O)N1C=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


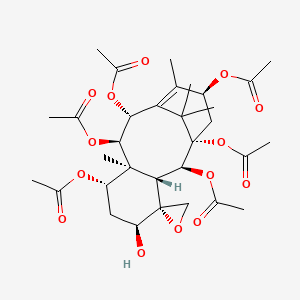
![4-(6-Azabicyclo[3.1.0]hexan-6-yl)butan-2-one](/img/structure/B13837554.png)
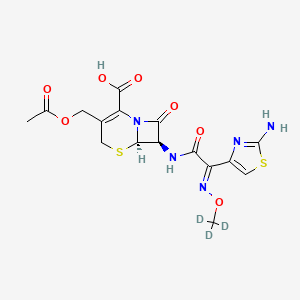
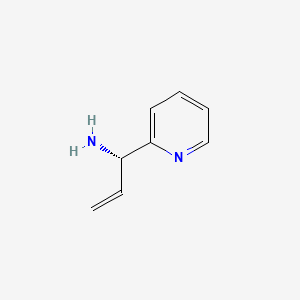
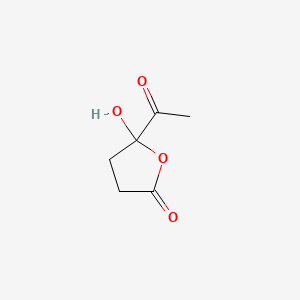
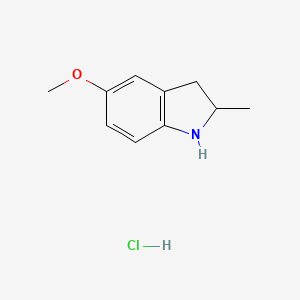
![1-Methyl-2-(prop-1-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B13837572.png)
![1-(3-Bromo-4-fluorophenyl)-3-[3-(1-methylpyrazol-4-yl)quinoxalin-6-yl]urea](/img/structure/B13837581.png)
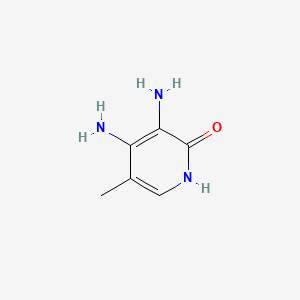
![[1-Hydroxy-2-[3-(2-hydroxy-2,2-diphosphonoethyl)imidazol-1-ium-1-yl]-1-phosphonoethyl]phosphonic acid](/img/structure/B13837590.png)
